tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate

Catalog No.
S13830346
CAS No.
M.F
C16H22FNO3
M. Wt
295.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carba...

Product Name

tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate

IUPAC Name

tert-butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate

Molecular Formula

C16H22FNO3

Molecular Weight

295.35 g/mol

InChI

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-10-5-4-9-14(19)12-7-6-8-13(17)11-12/h6-8,11H,4-5,9-10H2,1-3H3,(H,18,20)

InChI Key

LOZOBNJXEDLXHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(=O)C1=CC(=CC=C1)F

Tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate is a chemical compound with the molecular formula C15H20FNO3C_{15}H_{20}FNO_3. It is classified as a carbamate derivative and is notable for its applications in organic synthesis and medicinal chemistry. The compound features a tert-butyl group, a fluorophenyl moiety, and a pentyl chain with a carbonyl functional group, which contribute to its reactivity and utility in various

  • Oxidation: The carbamate can be oxidized to yield corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carbonyl group can be reduced to form alcohols, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles, often in the presence of a base.

This compound has shown promise in biological applications, particularly in medicinal chemistry. It acts as a protecting group for amines during synthetic processes, which is crucial for the selective synthesis of complex organic molecules. Additionally, derivatives of this compound have been involved in the synthesis of biologically active natural products, such as Jaspine B, which exhibits cytotoxic activity against various cancer cell lines .

The synthesis of tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate typically involves the following steps:

  • Formation of Carbamate: The reaction starts with tert-butyl chloroformate reacting with 3-fluorophenyl-5-oxopentylamine under basic conditions.
  • Purification: The resulting product is purified through standard techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production may involve multi-step synthetic processes that optimize yield and efficiency.

Tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
  • Medicinal Chemistry: The compound is utilized in drug development processes where selective protection of amines is required.
  • Research: Its role in palladium-catalyzed cross-coupling reactions makes it valuable for synthesizing complex molecules in research settings .

Interaction studies involving tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate primarily focus on its role as a protecting group and its reactivity in various synthetic pathways. These studies examine how the compound interacts with nucleophiles and electrophiles under different reaction conditions, providing insights into its utility in synthetic organic chemistry.

Several compounds share structural similarities with tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl carbamateSimpler carbamate derivativeUsed broadly in organic reactions
Tert-butyl N-(5-oxopentyl)carbamateSimilar structure but different substituentsLacks fluorine substituent
Tert-butyl N-(4,4-dimethyl-3-oxopentyl)-N-methylcarbamateAdditional methyl groupsIncreased steric hindrance affecting reactivity

Uniqueness: Tert-Butyl N-[5-(3-fluorophenyl)-5-oxopentyl]carbamate stands out due to its specific fluorinated phenyl group and its effectiveness as a protecting group in palladium-catalyzed reactions, making it particularly valuable for synthesizing complex organic molecules.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

295.15837173 g/mol

Monoisotopic Mass

295.15837173 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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